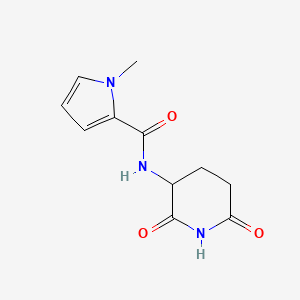
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the piperidinyl urea class of compounds and has been shown to have significant inhibitory effects on various enzymes and pathways in the human body. In
Mecanismo De Acción
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide exerts its inhibitory effects by binding to a specific site on the target enzyme or pathway. It has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs), bromodomain-containing proteins (BRDs), and proteases. By inhibiting these enzymes, 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide can modulate various cellular processes, including gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide have been extensively studied in various preclinical models. It has been shown to have significant anti-cancer effects by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. In addition, 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-viral effects by inhibiting the replication of various viruses, including influenza and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide is its potency and selectivity towards its target enzymes and pathways. It has been shown to have nanomolar range potency towards various enzymes, making it a potential candidate for the development of new therapeutics. However, one of the major limitations of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide is its poor solubility and bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide. One of the areas where it has shown significant potential is in the treatment of cancer. Further studies are needed to explore its efficacy in various cancer types and to develop more effective formulations for in vivo use. In addition, 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide has also shown potential in the treatment of various infectious diseases, including influenza and HIV. Further studies are needed to explore its efficacy in these diseases and to develop more potent and selective inhibitors. Finally, the study of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide can also lead to the discovery of new targets and pathways for the development of new therapeutics.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-bromo-2-methylbenzamide, which is then reacted with 3-piperidinyl isocyanate to form 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide. The final product is then purified using various chromatographic techniques to obtain a high-quality compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant inhibitory effects on various enzymes and pathways in the human body, making it a potential candidate for the treatment of various diseases. Some of the areas where 4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide has been studied extensively include cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7-6-8(14)2-3-9(7)12(18)15-10-4-5-11(17)16-13(10)19/h2-3,6,10H,4-5H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBWXFAYVXVQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














